2-Methyl-6-sulfanylidene-1,6-dihydropyrimidine-5-carboxylic acid
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Overview
Description
2-Methyl-4-thioxo-1,4-dihydropyrimidine-5-carboxylic acid is a heterocyclic compound that belongs to the class of thioxopyrimidines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-thioxo-1,4-dihydropyrimidine-5-carboxylic acid typically involves cyclization reactions. One common method is the Biginelli reaction, which involves the condensation of an aldehyde, a β-ketoester, and thiourea under acidic conditions . The reaction can be carried out in ethanol with hydrochloric acid as a catalyst at reflux temperature .
Industrial Production Methods
Industrial production methods for this compound often involve similar cyclization reactions but are optimized for larger scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce reaction time .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-thioxo-1,4-dihydropyrimidine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it to the corresponding thiol or thioether.
Substitution: It can undergo nucleophilic substitution reactions at the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and thioethers, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Methyl-4-thioxo-1,4-dihydropyrimidine-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Methyl-4-thioxo-1,4-dihydropyrimidine-5-carboxylic acid involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: It can inhibit enzymes such as acetylcholinesterase and carbonic anhydrase, leading to its biological effects.
Antioxidant Activity: It exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress.
Molecular Pathways: It can modulate signaling pathways involved in inflammation and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
2-Thioxo-1,2,3,4-tetrahydropyrimidine: Similar structure but lacks the carboxylic acid group.
4-Thioxo-1,4-dihydropyrimidine-5-carboxylic acid: Similar structure but lacks the methyl group at position 2.
Uniqueness
2-Methyl-4-thioxo-1,4-dihydropyrimidine-5-carboxylic acid is unique due to the presence of both the methyl group and the carboxylic acid group, which contribute to its distinct chemical reactivity and biological activity .
Properties
CAS No. |
89640-71-1 |
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Molecular Formula |
C6H6N2O2S |
Molecular Weight |
170.19 g/mol |
IUPAC Name |
2-methyl-6-sulfanylidene-1H-pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C6H6N2O2S/c1-3-7-2-4(6(9)10)5(11)8-3/h2H,1H3,(H,9,10)(H,7,8,11) |
InChI Key |
YJLHVLXTNGJZNP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C(=S)N1)C(=O)O |
Origin of Product |
United States |
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